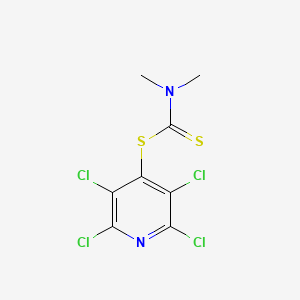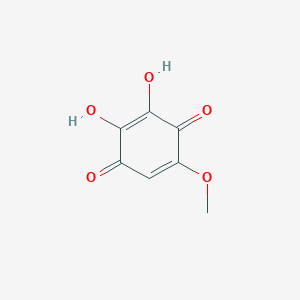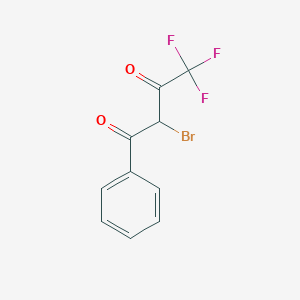
Chloroselanylsulfanyl thiohypochlorite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroselanylsulfanyl thiohypochlorite is a unique organoselenium compound that contains selenium, sulfur, and chlorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of selenium and sulfur in its structure imparts distinctive chemical properties, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chloroselanylsulfanyl thiohypochlorite typically involves the reaction of selenium-containing compounds with sulfur and chlorine sources. One common method is the reaction of diselenide compounds with sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: Chloroselanylsulfanyl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of selenoxides and sulfoxides.
Reduction: Formation of selenides and sulfides.
Substitution: Formation of substituted selenosulfanyl compounds.
科学的研究の応用
Chloroselanylsulfanyl thiohypochlorite has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur into organic molecules.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of chloroselanylsulfanyl thiohypochlorite involves its ability to undergo redox reactions. The compound can interact with biological molecules, leading to the modulation of redox-sensitive pathways. The selenium and sulfur atoms in the compound can form reactive intermediates that target specific molecular pathways, contributing to its biological activity.
類似化合物との比較
Selenocyanates: Compounds containing selenium and cyanide groups.
Selenosulfides: Compounds containing selenium and sulfur atoms.
Thiohypochlorites: Compounds containing sulfur and chlorine atoms.
Uniqueness: Chloroselanylsulfanyl thiohypochlorite is unique due to the presence of both selenium and sulfur atoms in its structure, which imparts distinctive redox properties
特性
CAS番号 |
136849-34-8 |
|---|---|
分子式 |
Cl2S2Se |
分子量 |
214.0 g/mol |
IUPAC名 |
chloroselanylsulfanyl thiohypochlorite |
InChI |
InChI=1S/Cl2S2Se/c1-3-4-5-2 |
InChIキー |
SPRIXLNRDZXAMC-UHFFFAOYSA-N |
正規SMILES |
S(S[Se]Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



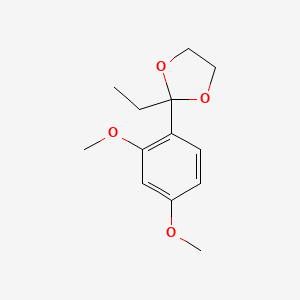
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
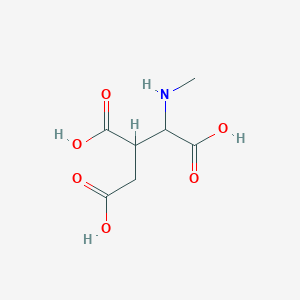
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)


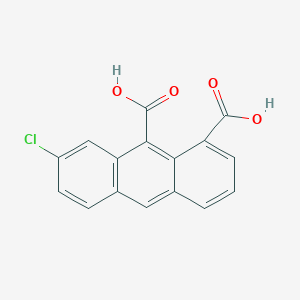

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
